Florfenicol amine

描述

Synthesis Analysis

The artificial antigen of florfenicol amine has been synthesized using the hydrolysis method, demonstrating the feasibility of creating specific antigens for this compound. This process lays the foundation for further development of immune detection methods for florfenicol amine, indicating its significance in monitoring and managing antibiotic use in food-producing animals (Chang Cha, 2014).

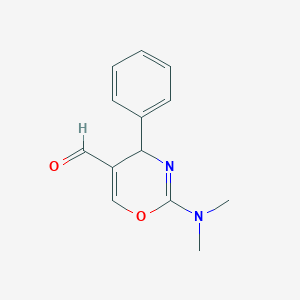

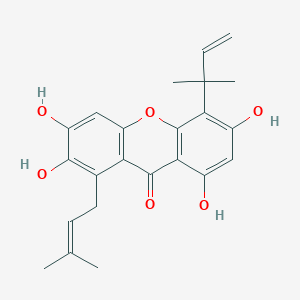

Molecular Structure Analysis

Analytical techniques such as micellar electrokinetic capillary chromatography have been optimized for the separation of florfenicol and florfenicol amine, demonstrating the method's selectivity by also separating structurally similar antibiotics like chloramphenicol and thiamphenicol. This optimization underscores the distinct molecular structure of florfenicol amine and its analytical differentiation from related compounds (S. Hillaert & W. van den Bossche, 2004).

Chemical Reactions and Properties

The determination of florfenicol amine in animal tissues has been achieved through methods like gas chromatography and liquid chromatography-tandem mass spectrometry (LC-MS/MS), indicating its chemical stability and reactivity under analytical conditions. These methods have been validated for various matrices, showing the compound's consistent chemical properties across different biological tissues (F. Barreto et al., 2016; Suxia Zhang et al., 2006).

Physical Properties Analysis

The pharmacokinetics of florfenicol and florfenicol amine have been extensively studied in different species, including fish and swine, highlighting the physical properties of these compounds, such as absorption, distribution, metabolism, and excretion (ADME) profiles. These studies provide insight into the environmental and biological behavior of florfenicol amine, contributing to a deeper understanding of its physical characteristics (Jing-Bin Feng et al., 2016; Jiancheng Li et al., 2006).

Chemical Properties Analysis

The development and application of analytical methods, including micellar electrokinetic chromatography and liquid chromatography-tandem mass spectrometry, underscore the chemical properties of florfenicol amine. These studies highlight the compound's behavior in response to different analytical techniques, showcasing its stability and reactivity for quantitative determinations in various matrices (S. Hillaert & W. van den Bossche, 2004; D. Sin et al., 2015).

科学研究应用

1. Veterinary Medicine: Antibacterial Activity Enhancement

Florfenicol amine is used in the field of veterinary medicine, specifically for its antibacterial properties .

Application

In a study, niosomes, spherical nanocarriers formed through non-ionic surfactant self-assembly, were used to enhance the therapeutic efficacy of the broad-spectrum antibiotic florfenicol .

Method of Application

Pre-formulation studies were conducted to identify the optimal parameters for preparing florfenicol-loaded niosomes (FLNs). The formulation that consisted of Span 60, cholesterol, and dihexadecyl phosphate (DDP) at a molar ratio of 1:1:0.1 exhibited the highest entrapment efficiency (%EE) and uniform size distribution .

Results

In vitro antibacterial testing demonstrated the niosomal capacity to significantly reduce florfenicol minimum inhibitory concentration (MIC) against E. coli and S. aureus . Pharmacokinetic profiles of free florfenicol and FLN were assessed following oral administration of 30 mg florfenicol/kg body weight to healthy or E. coli –infected chickens. FLN exhibited a substantially higher maximum plasma concentration (Cmax) of florfenicol compared to free florfenicol .

2. Aquaculture: Pharmacokinetics and Tissue Distribution

Florfenicol amine is used in aquaculture, specifically for its antibacterial properties and to promote animal growth .

Application

A study was conducted to investigate the comparative pharmacokinetic profiles of florfenicol and its metabolite (florfenicol amine, FFA) in Trachinotus blochii under tropical marine conditions following a single in-feed oral administration of the recommended dose (15 mg/Kg) .

Method of Application

The study investigated the distribution of these two compounds in nine different tissues. The maximum florfenicol concentrations (Cmax) in plasma and tissues were observed within five hours (Tmax), except for bile .

Results

The Cmax ranged from 572 to 1954 ng/g or ml and was in the intestine > bile > muscle + skin > liver > gill = heart > plasma > kidney = spleen . The elimination half-life of FFC was significantly slower in the bile (38.25 ± 4.46 h) .

3. Veterinary Medicine: Anti-inflammatory Activity

Florfenicol is a bacteriostatic antibiotic that is primarily used in veterinary medicine to treat a range of diseases in farm and aquatic animals .

Application

Florfenicol has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production . This makes it useful in treating diseases where inflammation is a major concern .

Results

The use of florfenicol has led to a marked reduction in immune cell proliferation and cytokine production, indicating its effectiveness as an anti-inflammatory agent .

4. Aquaculture: Growth Promotion

Florfenicol is used in aquaculture, specifically to promote animal growth .

Application

Florfenicol is administered to aquatic animals to enhance their growth . This is particularly useful in commercial aquaculture where maximizing growth rates is a key objective .

Method of Application

The method of application typically involves incorporating the drug into the feed of the aquatic animals .

Results

The use of florfenicol has been associated with improved growth rates in various species of aquatic animals .

5. Veterinary Medicine: Inhibition of Protein Synthesis

Florfenicol is a broad-spectrum antibiotic belonging to the amphenicols class that inhibits protein synthesis by binding to bacteria’s ribosomal subunits .

Application

This drug is commonly used in veterinary medicine to treat bacterial infectious diseases in cattle, swine, poultry, and fish .

Results

The use of florfenicol has led to a marked reduction in the proliferation of bacteria, indicating its effectiveness as an antibacterial agent .

6. Aquaculture: Improvement of Extraction Efficiency

Florfenicol is used in aquaculture, specifically to improve the extraction efficiency .

Application

The addition of mixed salts not only serves to remove water and salting out but also denatures and disperses the proteins, thus preventing sample clumping and improving extraction efficiency .

Method of Application

The method of application typically involves incorporating the drug into the feed of the aquatic animals .

Results

The use of florfenicol has been associated with improved extraction efficiency in various species of aquatic animals .

安全和危害

未来方向

属性

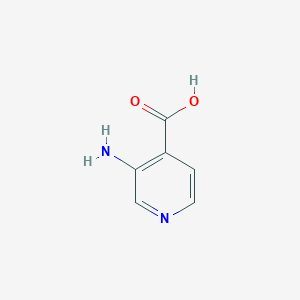

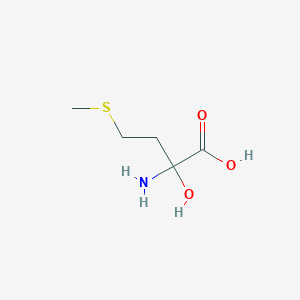

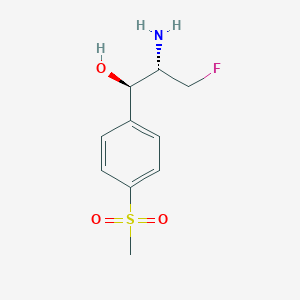

IUPAC Name |

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSYLQDVLAXIKK-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227460 | |

| Record name | Florfenicol amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Florfenicol amine | |

CAS RN |

76639-93-5 | |

| Record name | Florfenicol amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076639935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florfenicol amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。